molecular formula C8H7FINO2 B6162716 methyl 2-amino-3-fluoro-5-iodobenzoate CAS No. 2091147-12-3

methyl 2-amino-3-fluoro-5-iodobenzoate

Cat. No. B6162716
CAS RN: 2091147-12-3
M. Wt: 295
InChI Key:
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Description

Methyl 2-amino-3-fluoro-5-iodobenzoate is a chemical compound with the CAS Number: 2091147-12-3 . It has a molecular weight of 295.05 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for methyl 2-amino-3-fluoro-5-iodobenzoate is 1S/C8H7FINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, iodine, and amino groups on the benzene ring.


Physical And Chemical Properties Analysis

Methyl 2-amino-3-fluoro-5-iodobenzoate is a powder that is stored at room temperature .

Safety and Hazards

While specific safety and hazard information for methyl 2-amino-3-fluoro-5-iodobenzoate is not available in the retrieved data, general precautions should be taken while handling it. This includes avoiding breathing in dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3-fluoro-5-iodobenzoate involves the introduction of an amino group, a fluoro group, and an iodine atom onto a benzoic acid derivative. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Methyl benzoate", "2-nitroaniline", "Sodium hydride", "Hydrogen fluoride", "Iodine", "Sodium iodide", "Sodium nitrite", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 2-nitroaniline to 2-aminoaniline using sodium hydride", "Step 2: Diazotization of 2-aminoaniline with sodium nitrite and sulfuric acid to form diazonium salt", "Step 3: Coupling of diazonium salt with methyl benzoate in the presence of sodium hydroxide to form methyl 2-benzoyl-3-nitro-5-iodoanilide", "Step 4: Reduction of nitro group to amino group using hydrogen and palladium catalyst", "Step 5: Fluorination of amino group using hydrogen fluoride", "Step 6: Iodination of benzoyl group using iodine and sodium iodide", "Step 7: Esterification of carboxylic acid using methanol and sulfuric acid to form methyl 2-amino-3-fluoro-5-iodobenzoate" ] }

CAS RN

2091147-12-3

Product Name

methyl 2-amino-3-fluoro-5-iodobenzoate

Molecular Formula

C8H7FINO2

Molecular Weight

295

Purity

95

Origin of Product

United States

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